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Compound of Interest

Compound Name: 3-Aminobenzylamine

Cat. No.: B1275103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

versatile organic intermediate, 3-aminobenzylamine. The information presented herein is

crucial for the identification, characterization, and quality control of this compound in research

and development settings. This document includes tabulated nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a

visual workflow for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the essential spectroscopic data for 3-aminobenzylamine,

facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm) Multiplicity Assignment

Data not available - -

Note: Specific, experimentally verified ¹H NMR chemical shift data for 3-aminobenzylamine
was not available in the public domain at the time of this compilation. General expectations

would be signals for the aromatic protons, the benzylic CH₂ protons, and the amine NH₂

protons. The exact chemical shifts would be dependent on the solvent used.
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

Data not available -

Note: Specific, experimentally verified ¹³C NMR chemical shift data for 3-aminobenzylamine
was not available in the public domain at the time of this compilation.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

3400-3250 N-H stretch (primary amine)

1650-1580 N-H bend (primary amine)

1335-1250 C-N stretch (aromatic amine)

Note: The values presented are characteristic ranges for the functional groups present in 3-
aminobenzylamine. Specific peak values from experimental data would fall within these

ranges.

Table 4: Mass Spectrometry Data
m/z Interpretation

122.17 Molecular Weight

122.084398327 Exact Mass

123.09168 [M+H]⁺

Note: The molecular weight and exact mass are calculated based on the molecular formula

C₇H₁₀N₂.[1][2] The [M+H]⁺ value is a predicted adduct for mass spectrometry analysis.[3]

Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The

following protocols provide a general framework for obtaining similar results.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of 3-aminobenzylamine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) would be

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately

0.6 mL in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

Spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 300 or

400 MHz for ¹H). For ¹H NMR, a sufficient number of scans (typically 8-16) would be acquired

to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is usually

necessary. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane

(TMS) internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

For a solid sample like 3-aminobenzylamine, an Attenuated Total Reflectance (ATR) or "Neat"

sampling technique is often employed. A small amount of the solid is placed directly on the ATR

crystal of an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1] The spectrum is typically

recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is

taken prior to the sample measurement and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS):

Mass spectra can be obtained using a high-resolution mass spectrometer, such as a Q

Exactive Orbitrap, equipped with an Electrospray Ionization (ESI) source.[4] The sample would

be dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic

acid to promote protonation) and introduced into the mass spectrometer via direct infusion or

after separation by liquid chromatography. ESI in positive ion mode is suitable for amines,

where the protonated molecule [M+H]⁺ would be observed.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 3-aminobenzylamine.
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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